

Precision Targeting with Chiral Methanesulfinyls: A Technical Guide to Discovery and Development

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Compound of Interest

Compound Name:	[1-(4-Methanesulfinylphenyl)ethyl] (methyl)amine
CAS No.:	1375472-47-1
Cat. No.:	B1446379

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Executive Summary

The methanesulfinyl group (

) represents a high-value, yet underutilized pharmacophore in modern drug discovery. Often overshadowed by its oxidized counterpart (the sulfone) or reduced precursor (the sulfide), the sulfoxide offers a unique combination of intrinsic chirality, hydrogen-bond accepting capability, and metabolic dynamism.

This guide addresses the critical technical hurdles in developing novel methanesulfinyl therapeutics. Unlike achiral sulfones, methanesulfinyl compounds exist as enantiomers with distinct biological activities (e.g., Esomeprazole vs. Omeprazole). Successful development requires mastery of asymmetric synthesis, precise control over metabolic interconversion (sulfoxide

sulfide), and targeted engagement of cysteine-rich domains (e.g., Keap1).

The Methanesulfinyl Pharmacophore: Structural & Electronic Rationale

The Chiral Axis as a Selectivity Filter

The sulfur atom in a methanesulfinyl group is

hybridized with a lone pair, creating a stable chiral center when the substituents differ (Methyl vs. R).

- Stereoelectronic Effect: The S=O bond is highly polarized, acting as a strong hydrogen bond acceptor (HBA).
- Conformational Lock: The high inversion barrier (35–42 kcal/mol) prevents racemization at physiological temperatures, allowing for the isolation of optically pure drugs.

The "Magic Methyl" Effect on Sulfur

Replacing a hydrogen or a larger alkyl group with a methyl group on the sulfinyl moiety often yields the "Magic Methyl" effect, dramatically improving potency and solubility.

- Solubility: The polar nature of the S=O bond offsets the lipophilicity of the methyl group, often improving aqueous solubility compared to thioethers.
- Metabolic Handle: The methyl group is a prime target for metabolic functionalization, but the sulfoxide state itself serves as a "metabolic switch" (see Section 3).

Table 1: Physicochemical Comparison of Sulfur Oxidation States

Property	Sulfide (-S-)	Methanesulfinyl (-S(O)-)	Sulfone (-SO ₂ -)
Geometry	Bent	Pyramidal (Chiral)	Tetrahedral (Achiral)
H-Bonding	Weak Acceptor	Strong Acceptor	Moderate Acceptor
Hammett	0.00	0.49 (Electron Withdrawing)	0.72 (Strong EWG)
Metabolic Fate	Oxidation to Sulfoxide	Redox Cycling / Oxidation	Stable / Excretion
Aq. Solubility	Low	High	Moderate

Strategic Synthesis: Accessing Enantiopure Scaffolds

The primary failure mode in early methanesulfinyl development is the reliance on racemic mixtures. Modern protocols demand enantioselective synthesis.

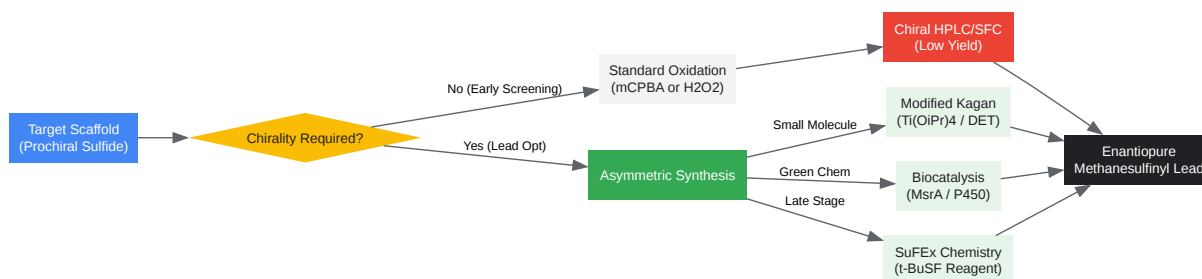
Primary Route: Asymmetric Oxidation (Modified Kagan Protocol)

The most robust method for research-scale synthesis is the titanium-mediated asymmetric oxidation. This method uses a chiral tartrate ligand to direct the oxygen transfer.

Emerging Route: SuFEx and Sulfinates

Recent advances (2024) in Sulfur Fluoride Exchange (SuFEx) chemistry have introduced reagents like t-BuSF (tert-butyl sulfurimidoyl fluoride), enabling the precise construction of chiral sulfinamides and sulfoxides via strain-release reactivity. This allows for the installation of the methanesulfinyl group onto complex scaffolds late in the synthesis.

Visualization: The Synthetic Decision Tree



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Figure 1: Decision matrix for synthesizing novel methanesulfinyl compounds, highlighting the shift from racemic separation to asymmetric construction.

Mechanism of Action & Biological Interface

The Nrf2/Keap1 Electrophilic Trigger

A dominant application of novel methanesulfinyls (analogous to Sulforaphane) is the reversible covalent modification of cysteine sensors.

- Mechanism: The methanesulfinyl group activates adjacent olefins (in Michael acceptors) or acts as a leaving group in specific enzymatic pockets.
- Pathway: Modification of Keap1 cysteine residues (C151, C273, C288) prevents Nrf2 ubiquitination, leading to nuclear translocation and upregulation of Antioxidant Response Element (ARE) genes.

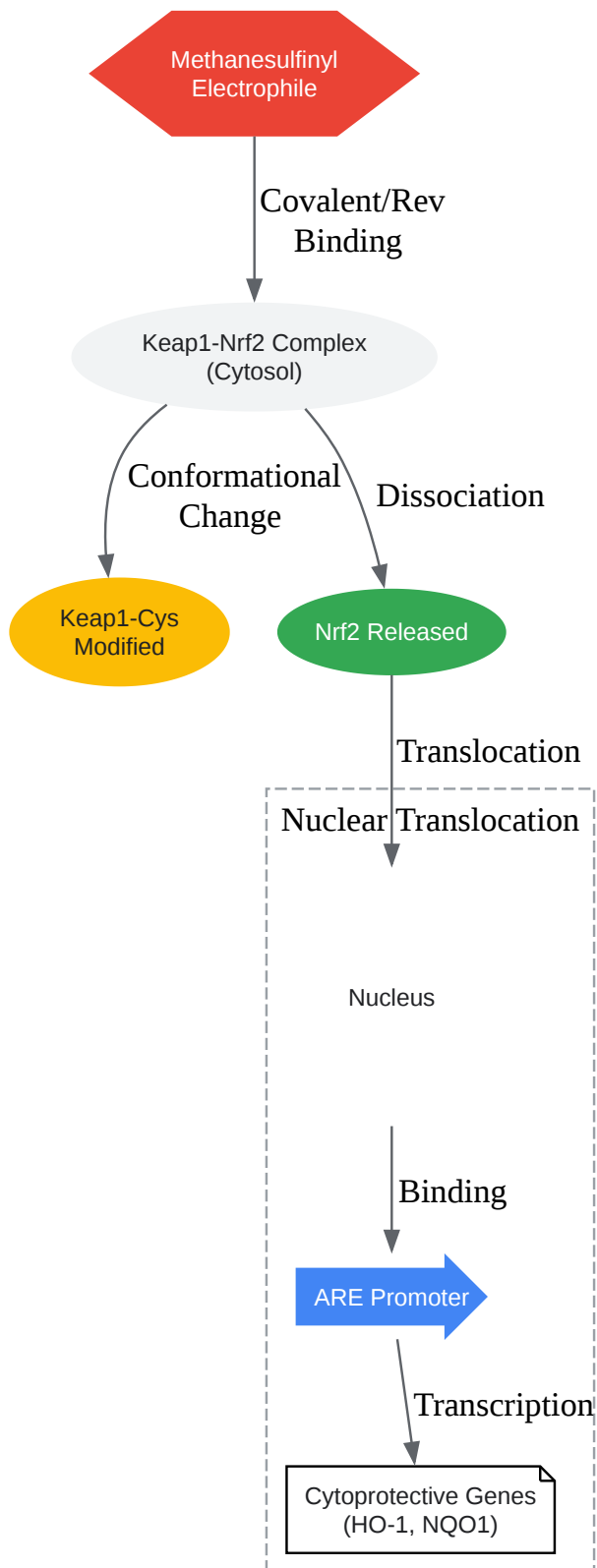
Metabolic Cycling (The Reductase Loop)

Unlike sulfones, methanesulfinyl compounds undergo in vivo reduction back to sulfides via Methionine Sulfoxide Reductase (Msr) enzymes. This creates a "drug reservoir" effect, extending the half-life.

- Oxidation: Mediated by CYP3A4 and FMO (Flavin-containing monooxygenase).

- Reduction: Mediated by MsrA/MsrB.

Visualization: Nrf2 Activation Pathway



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Figure 2: Mechanistic pathway of Nrf2 activation by methanesulfinyl electrophiles targeting the Keap1 sensor.

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesis of (S)-Methyl-p-Tolyl Sulfoxide via Modified Kagan Oxidation. Rationale: This protocol avoids the over-oxidation to sulfone and ensures high enantiomeric excess (>90% ee), critical for structure-activity relationship (SAR) studies.

Materials

- Substrate: Methyl p-tolyl sulfide (1.0 eq).
- Catalyst: Ti(OiPr)₄ (Titanium isopropoxide) (1.0 eq).
- Chiral Ligand: (+)-Diethyl tartrate ((+)-DET) (2.0 eq).
- Oxidant: Cumene hydroperoxide (CHP) (1.1 eq).
- Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

- Complex Formation:
 - In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (1.0 eq) and (+)-DET (2.0 eq) in anhydrous DCM at room temperature.
 - Stir for 20 minutes to allow the formation of the chiral titanium-tartrate complex.
 - Note: The solution should turn light yellow.
- Water Addition (Critical):
 - Add exactly 1.0 equivalent of water via microsyringe.

- Causality: Water modifies the aggregate structure of the titanium complex, significantly enhancing enantioselectivity (Kagan's modification). Stir for 30 minutes.
- Substrate Addition:
 - Cool the mixture to -20°C (using a cryostat or CCl_4 /dry ice bath).
 - Add Methyl p-tolyl sulfide solution dropwise. Stir for 30 minutes to equilibrate.
- Oxidation:
 - Add Cumene hydroperoxide (CHP) dropwise over 1 hour.
 - Control: Slow addition prevents local hotspots that cause over-oxidation to the sulfone.
 - Maintain temperature at -20°C for 15 hours.
- Quench and Workup:
 - Quench with water. Filter the resulting white gel (TiO_2) through Celite.
 - Wash the filtrate with 5% NaOH (to remove tartrate) and brine.
 - Dry over Na_2SO_4 and concentrate.
- Validation:
 - Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10).
 - NMR: ^1H NMR will show the methyl sulfinyl peak at
2.7 ppm (distinct from sulfide
2.5 ppm and sulfone
3.0 ppm).

References

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